molecular formula C23H17ClN2O4 B11518320 4-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenyl 2-chlorobenzoate

4-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenyl 2-chlorobenzoate

Cat. No.: B11518320
M. Wt: 420.8 g/mol
InChI Key: XFNFPMJHZHFMTL-UHFFFAOYSA-N
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Description

4-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenyl 2-chlorobenzoate is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Chemical Reactions Analysis

Types of Reactions

4-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenyl 2-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and chloro groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

4-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenyl 2-chlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. For instance, chromene derivatives have been reported to exhibit pro-apoptotic properties, which can be useful in cancer treatment . The compound may interact with cellular pathways that regulate apoptosis, leading to the selective killing of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenyl 2-chlorobenzoate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chromene core, cyano group, and chlorobenzoate moiety makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C23H17ClN2O4

Molecular Weight

420.8 g/mol

IUPAC Name

[4-(2-amino-3-cyano-5-oxo-4,6,7,8-tetrahydrochromen-4-yl)phenyl] 2-chlorobenzoate

InChI

InChI=1S/C23H17ClN2O4/c24-17-5-2-1-4-15(17)23(28)29-14-10-8-13(9-11-14)20-16(12-25)22(26)30-19-7-3-6-18(27)21(19)20/h1-2,4-5,8-11,20H,3,6-7,26H2

InChI Key

XFNFPMJHZHFMTL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Cl)C(=O)C1

Origin of Product

United States

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